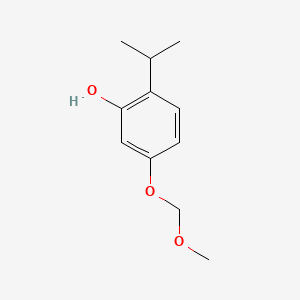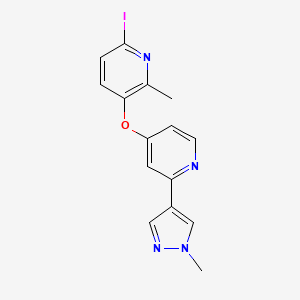
3-Benzylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylquinoline is an organic compound belonging to the quinoline family Quinoline itself is a heterocyclic aromatic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring The molecular formula of this compound is C16H13N
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Benzylquinoline can be synthesized through several methods. One common approach involves the photolytic reduction of phenyl quinolin-3-yl ketone. This reaction yields this compound along with other products such as carbinol and pinacol . Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Photolytic reduction is a notable method for synthesizing this compound from phenyl quinolin-3-yl ketone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Photolytic conditions or hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents, alkyl halides, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
3-Benzylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Benzylquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes or receptors involved in disease processes. In the case of antimalarial activity, quinoline compounds inhibit hemozoin polymerization, leading to the accumulation of toxic heme in the parasite .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a similar double-ring structure.
2-Benzylquinoline: A positional isomer with the benzyl group at the 2-position.
4-Benzylquinoline: Another positional isomer with the benzyl group at the 4-position.
Uniqueness: 3-Benzylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzyl group can affect the compound’s interaction with molecular targets, making it distinct from other isomers .
Propiedades
Número CAS |
37045-16-2 |
|---|---|
Fórmula molecular |
C16H13N |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-benzylquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)17-12-14/h1-9,11-12H,10H2 |
Clave InChI |
QVMSGEZMPYTLKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)






![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)

